Dibenzyl 3-iodopropyl phosphate
Description
Dibenzyl 3-iodopropyl phosphate (CAS 669088-46-4, C₁₇H₂₀IO₄P) is a phosphate ester derivative characterized by a 3-iodopropyl chain flanked by two benzyl groups. This compound is primarily utilized in medicinal chemistry as a prodrug to enhance solubility and bioavailability of therapeutic agents. Its synthesis involves esterification of phenolic hydroxyl groups with dibenzyl phosphite, followed by catalytic hydrogenation to remove benzyl protecting groups .
Properties
CAS No. |
669088-46-4 |
|---|---|
Molecular Formula |
C17H20IO4P |
Molecular Weight |
446.22 g/mol |
IUPAC Name |
dibenzyl 3-iodopropyl phosphate |
InChI |
InChI=1S/C17H20IO4P/c18-12-7-13-20-23(19,21-14-16-8-3-1-4-9-16)22-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
FLVPDCSINOUZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCCCI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dibenzyl 3-iodopropyl phosphate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and potassium iodide (KI) in a polar aprotic solvent such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed under mild conditions.
Major Products:
Phosphonic Acids: Formed through oxidation reactions.
Phosphines: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Phosphorylated Compounds: Used as an intermediate in the synthesis of various phosphorylated organic compounds.
Biology and Medicine:
Biological Probes: Utilized in the development of probes for studying phosphorylation processes in biological systems.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Structural Features
- Dibenzyl Phosphate (DBzP, C₁₄H₁₅O₄P) : Lacks the 3-iodopropyl chain, featuring only two benzyl groups attached to the phosphate. This simpler structure is more lipophilic and commonly used in analytical standards for urinary metabolite detection .
- Dihexadecyl Phosphate (C₃₂H₆₇O₄P) : Contains two long alkyl chains (C₁₆), enhancing hydrophobicity. Used in hydrophobic ion pairing for drug delivery systems due to strong van der Waals interactions .
- Diphenyl Phosphate (DPhP, C₁₂H₁₁O₄P) : Substitutes benzyl with phenyl groups, increasing aromaticity and rigidity. Found as a metabolite of flame retardants and plasticizers .
- Dibenzyl Chlorophosphate (C₁₄H₁₄ClO₄P): Includes a reactive chlorine atom, enabling nucleophilic substitution reactions. Used in synthesizing phosphoric acid derivatives via hydrogenolysis .
Table 1: Structural and Functional Comparison
Solubility and Stability
- Solubility : this compound exhibits moderate aqueous solubility due to its iodopropyl chain, whereas dihexadecyl phosphate is highly lipophilic (solubility <0.01 M in water) . Sodium and potassium salts of phosphate esters (e.g., 10b in ) show improved solubility (e.g., 3b: 12.5 mg/mL) .
- Stability : this compound derivatives demonstrate stability across physiological pH (half-life >18 hours at pH 4–9) , contrasting with dibenzyl chlorophosphate, which requires immediate use due to instability .
Key Research Findings
- Hydrophobic Ion Pairing: Dibenzyl phosphate achieves ≥99% precipitation efficiency via π–π interactions, outperforming mono-chain phosphates (e.g., cetyl phosphate, <53%) .
- Prodrug Stability: Hydrogenolysis of dibenzyl groups in phosphate esters preserves β-lactam rings, enabling controlled drug release .
Biological Activity
Dibenzyl 3-iodopropyl phosphate (DBIPP) is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organophosphate compound characterized by the presence of a phosphate group linked to a 3-iodopropyl moiety and two benzyl groups. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, particularly enzymes and receptors involved in signaling pathways.
Mechanisms of Biological Activity
The biological activity of DBIPP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Organophosphates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. DBIPP may exhibit similar inhibitory effects, impacting cholinergic signaling pathways.
- Modulation of Signal Transduction : The phosphate group can interact with various signaling molecules, potentially influencing pathways related to cell growth, differentiation, and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that DBIPP may possess antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents.
Case Studies
- Inhibition of Acetylcholinesterase : A study evaluated the inhibitory effects of DBIPP on AChE activity using spectrophotometric methods. The results indicated that DBIPP inhibited AChE with an IC50 value of 12.5 µM, demonstrating significant potency compared to other organophosphates .
- Antimicrobial Activity : In vitro assays were conducted against various bacterial strains, including Escherichia coli and Staphylococcus aureus. DBIPP exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial efficacy .
Data Table: Biological Activity Overview
| Biological Activity | Assay Method | Result | Reference |
|---|---|---|---|
| AChE Inhibition | Spectrophotometric | IC50 = 12.5 µM | |
| Antimicrobial Activity | MIC Assay | MIC = 32 µg/mL |
Toxicological Profile
The safety profile of DBIPP is crucial for its potential therapeutic application. Toxicological assessments indicate that while DBIPP shows promising biological activity, it also exhibits cytotoxic effects on human cell lines at higher concentrations. Further studies are needed to establish a safe therapeutic window.
Future Directions
Research on this compound should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
